molecular formula C17H21N7OS B10983902 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B10983902
M. Wt: 371.5 g/mol
InChI Key: BSGBTYKMPLSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine core with a thiazole and piperidine moiety, making it a versatile scaffold for drug design and development.

Properties

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H21N7OS/c1-11(2)15-21-20-13-5-6-14(22-24(13)15)23-8-3-4-12(10-23)16(25)19-17-18-7-9-26-17/h5-7,9,11-12H,3-4,8,10H2,1-2H3,(H,18,19,25)

InChI Key

BSGBTYKMPLSTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct pharmacological properties and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .

Biological Activity

The compound 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazolo-pyridazine moiety linked to a thiazole and a piperidine ring. This unique arrangement is believed to contribute to its biological activity.

Structural Formula

The structural formula can be represented as follows:

C15H19N5OS\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to the one . For instance, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)
This compoundA549TBD
Similar DerivativeMCF-70.15 ± 0.08
Similar DerivativeHeLa2.85 ± 0.74

The proposed mechanisms for the antitumor activity include:

  • Inhibition of c-Met Kinase : The compound may inhibit c-Met kinase, which is often overexpressed in various cancers. Inhibition of this pathway can lead to reduced tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that compounds in this class can induce apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, which contributes to their anticancer effects.

Anti-inflammatory Properties

In addition to anticancer activity, compounds related to this structure have demonstrated anti-inflammatory properties. The inhibition of pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

In a study conducted by Zheng et al., a series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxic effects on A549 cells. The most potent compound exhibited an IC50 value of 0.067μM0.067\mu M, indicating strong antitumor activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. Using flow cytometry and fluorescence microscopy, researchers demonstrated that the compound induced apoptosis via mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.